molecular formula C8H4Br4O B14218232 1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene CAS No. 830329-08-3

1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene

Cat. No.: B14218232
CAS No.: 830329-08-3
M. Wt: 435.73 g/mol
InChI Key: FCCRCBGPILHCNW-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene is a brominated aromatic compound with the molecular formula C8H4Br4O. This compound is characterized by the presence of three bromine atoms attached to a benzene ring and an additional bromine atom on an ethenyl group linked through an oxygen atom. Brominated aromatic compounds like this one are often used in various chemical and industrial applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1,3,5-tribromobenzene with a brominated ethenyl compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of phenols, ethers, or amines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of less brominated benzene derivatives.

Scientific Research Applications

1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene involves its interaction with various molecular targets. The bromine atoms and the ethenyl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Tribromobenzene
  • 1,2,4-Tribromobenzene
  • 1,3,5-Tribromobenzene

Properties

CAS No.

830329-08-3

Molecular Formula

C8H4Br4O

Molecular Weight

435.73 g/mol

IUPAC Name

1,3,5-tribromo-2-(2-bromoethenoxy)benzene

InChI

InChI=1S/C8H4Br4O/c9-1-2-13-8-6(11)3-5(10)4-7(8)12/h1-4H

InChI Key

FCCRCBGPILHCNW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)OC=CBr)Br)Br

Origin of Product

United States

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